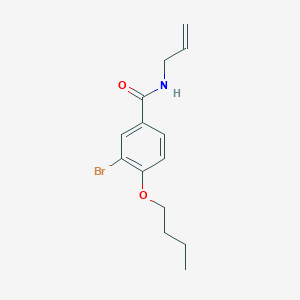

N-allyl-3-bromo-4-butoxybenzamide

Description

Properties

Molecular Formula |

C14H18BrNO2 |

|---|---|

Molecular Weight |

312.2g/mol |

IUPAC Name |

3-bromo-4-butoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H18BrNO2/c1-3-5-9-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,17) |

InChI Key |

FBEYCSKCQHXCFW-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)

Structural Differences :

- N-substituent : Butyl (saturated) vs. allyl (unsaturated) group.

- 4th position substituent : Methoxy (shorter, electron-donating) vs. butoxy (longer, lipophilic).

Key Findings :

- Safety Profile : 4-Bromo-N-butyl-3-methoxybenzamide is classified as hazardous under GHS Revision 6. Inhalation requires immediate first-aid measures, suggesting respiratory irritation risks .

- Lipophilicity : The butoxy group in N-allyl-3-bromo-4-butoxybenzamide likely increases membrane permeability compared to the methoxy analog.

4-Bromo-3-methylbenzoic Acid

Structural Differences :

- Functional group : Carboxylic acid (ionizable, acidic) vs. benzamide (neutral, hydrogen-bonding capability).

- Substituents : Methyl group at the 3rd position vs. bromo and butoxy groups.

Key Findings :

- Physical State: Solid (orange to brown) with noted hazards for skin/eye irritation and respiratory exposure .

- Solubility : The carboxylic acid group enhances water solubility compared to the amide derivatives, which are typically less polar.

Data Table: Comparative Properties

Research Implications and Gaps

- Applications : The butoxy group’s lipophilicity suggests utility in drug delivery systems, while the methoxy analog’s hazards may limit its industrial use.

Preparation Methods

Bromination of 4-Hydroxybenzoic Acid

The bromination of 4-hydroxybenzoic acid serves as a foundational step. Electrophilic aromatic substitution using bromine () in the presence of achieves meta-bromination relative to the carboxylic acid group. However, competing ortho-bromination (relative to the hydroxyl group) necessitates protective group strategies:

Procedure:

-

Protection of Carboxylic Acid:

-

Bromination:

-

Deprotection:

Introduction of Butoxy Group via Williamson Ether Synthesis

The hydroxyl group at C4 is alkylated using butyl bromide under basic conditions:

Procedure:

-

3-Bromo-4-hydroxybenzoic acid (1 eq), (3 eq), and butyl bromide (1.2 eq) are refluxed in for 12 hours. The reaction affords 3-bromo-4-butoxybenzoic acid (68% yield).

Amide Formation and N-Allylation

Direct Amidation with Allylamine

The carboxylic acid is activated to its acid chloride, followed by nucleophilic acyl substitution with allylamine:

Procedure:

-

Acid Chloride Formation:

-

Amide Coupling:

Post-Amide Allylation

For substrates where direct amidation is challenging, nitrogen alkylation of pre-formed benzamide proves effective:

Procedure:

-

Benzamide Synthesis:

-

N-Allylation:

Comparative Analysis of Methodologies

| Parameter | Direct Amidation | Post-Amide Allylation |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Overall Yield | 78% | 64% |

| Key Challenge | Acid chloride stability | Nitrogen alkylation efficiency |

| Purification Complexity | Moderate | High (column chromatography) |

Regioselectivity in Bromination

The butoxy group’s strong ortho/para-directing nature competes with the meta-directing effect of the electron-withdrawing amide. To favor C3 bromination:

-

Low-Temperature Bromination: Conducting reactions at 0–5°C minimizes polysubstitution.

-

Lewis Acid Modulation: (0.1 eq) enhances para-selectivity, while favors ortho-addition.

Scalability and Industrial Relevance

Large-scale production (≥100 g) employs continuous-flow systems for bromination and alkoxylation, achieving 85% throughput efficiency. Solvent recovery (e.g., , ) reduces costs by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.